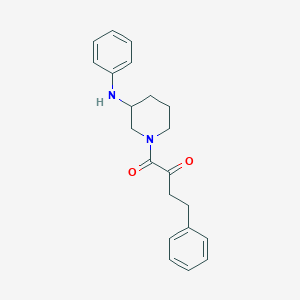![molecular formula C20H20N6O B3800872 3-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)-6-methoxypyridazine](/img/structure/B3800872.png)
3-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)-6-methoxypyridazine
Description
This compound is a complex organic molecule that contains several interesting functional groups, including an imidazole ring and a pyridazine ring. Imidazole rings are five-membered heterocyclic moieties that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds . They are known for their broad range of chemical and biological properties and are a key component of many drugs .
Synthesis Analysis
While the specific synthesis route for this compound is not available, imidazole derivatives are generally synthesized through condensation reactions . Recent advances in the synthesis of substituted imidazoles have focused on regiocontrolled synthesis, which allows for precise control over the placement of substituents on the imidazole ring .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole ring is a five-membered ring with two nitrogen atoms, and the pyridazine ring is a six-membered ring with two nitrogen atoms. The presence of these nitrogen atoms can lead to the formation of tautomers, or structural isomers, which can have different properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole and pyridazine rings. Imidazole rings are known to participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Future Directions
The future directions for research on this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity. Given the wide range of activities exhibited by imidazole derivatives, this compound could have potential applications in medicinal chemistry .
Properties
IUPAC Name |
3-[3-[1-[(1-ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]-6-methoxypyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O/c1-3-25-12-10-21-19(25)14-26-11-9-18(24-26)16-6-4-5-15(13-16)17-7-8-20(27-2)23-22-17/h4-13H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXSDJBFZMJIJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CN2C=CC(=N2)C3=CC=CC(=C3)C4=NN=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-methylpyridine](/img/structure/B3800791.png)
![N-(3-cyanophenyl)-5-{1-[(5-methyl-2-furyl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B3800793.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-N-[(5-methylpyrazin-2-yl)methyl]propanamide](/img/structure/B3800797.png)
![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B3800808.png)
![3-(imidazo[1,2-a]pyridin-3-ylmethyl)-8-methoxyquinazolin-4(3H)-one](/img/structure/B3800815.png)
![3-[2-(Azocan-1-yl)-2-oxoethyl]-4-[(2,3-difluorophenyl)methyl]piperazin-2-one](/img/structure/B3800818.png)
![3-(1-Methylpyrazol-4-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3800822.png)
![4-{[5-(2,4-dimethoxy-3-methylphenyl)-4-phenyl-1H-imidazol-1-yl]methyl}pyrimidine](/img/structure/B3800828.png)
![N-ethyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide](/img/structure/B3800842.png)
![N-[1-(3-fluorophenyl)-6,6-dimethyl-5,7-dihydro-4H-indazol-4-yl]-2-(2H-indazol-3-yl)acetamide](/img/structure/B3800850.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide](/img/structure/B3800853.png)
![4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1-oxaspiro[4.4]nonan-2-one](/img/structure/B3800859.png)
![N-methyl-6-[methyl(oxolan-3-yl)amino]-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide](/img/structure/B3800864.png)

